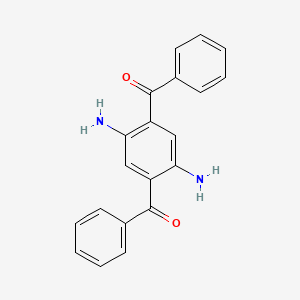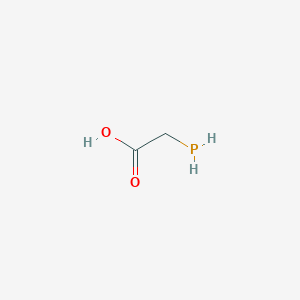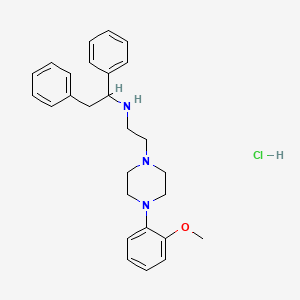
1-(2-(1,2-Diphenylethylamino)ethyl)-4-(o-methoxyphenyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]-1,2-DIPHENYLETHANAMINEHYDROCHLORIDE is a compound known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Métodos De Preparación
The synthesis of N-[2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]-1,2-DIPHENYLETHANAMINEHYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 2-methoxyphenylpiperazine, followed by its reaction with appropriate alkylating agents to introduce the ethyl group. The final step involves the coupling of this intermediate with 1,2-diphenylethanamine under specific reaction conditions, such as the use of dry dichloromethane (DCM) and lutidine .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating conditions like cardiac hypertrophy, congestive heart failure, hypertension, and various neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are activated or blocked by the compound, leading to various physiological responses. The molecular targets include the smooth muscles in blood vessels, the lower urinary tract, and the prostate. The pathways involved are related to the G-protein-coupled receptor signaling, which affects muscle contraction and other cellular processes .
Comparación Con Compuestos Similares
Similar compounds include:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar structural features.
Urapidil: Known for its alpha1-adrenergic receptor antagonistic properties. N-[2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]-1,2-DIPHENYLETHANAMINEHYDROCHLORIDE is unique due to its specific binding affinity and pharmacokinetic profile, which make it a promising candidate for further research and therapeutic applications
Propiedades
Número CAS |
23906-86-7 |
|---|---|
Fórmula molecular |
C27H34ClN3O |
Peso molecular |
452.0 g/mol |
Nombre IUPAC |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,2-diphenylethanamine;hydrochloride |
InChI |
InChI=1S/C27H33N3O.ClH/c1-31-27-15-9-8-14-26(27)30-20-18-29(19-21-30)17-16-28-25(24-12-6-3-7-13-24)22-23-10-4-2-5-11-23;/h2-15,25,28H,16-22H2,1H3;1H |
Clave InChI |
CAUOYFIJWLDVPE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCNC(CC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
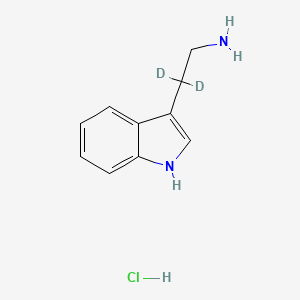
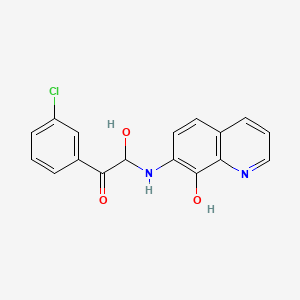
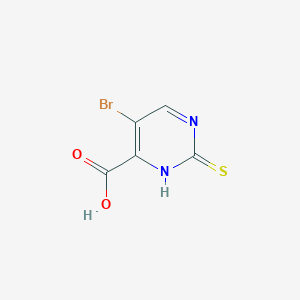
![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
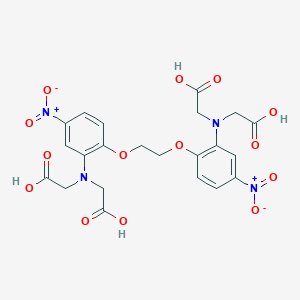
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)


